2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid
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Overview
Description
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of 2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid involves several steps. One common method includes the reaction of 2-hydroxybenzoic acid with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid can be compared with other benzenesulfonamides, such as:
2-Hydroxy-5-[(3,4,5-trimethoxybenzoyl)amino]benzoic acid: This compound has similar structural features but different substituents on the benzene ring, leading to distinct chemical and biological properties.
2-Hydroxy-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid: Another similar compound with a methoxy group instead of trimethylphenyl, which affects its reactivity and applications.
Properties
IUPAC Name |
2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-9-6-10(2)15(11(3)7-9)17-23(21,22)12-4-5-14(18)13(8-12)16(19)20/h4-8,17-18H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPCVVQKXBEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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